molecular formula C10H10O5 B3098749 ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate CAS No. 1342259-00-0

ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B3098749
CAS No.: 1342259-00-0
M. Wt: 210.18
InChI Key: HPVSGTVHFSYKEH-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that features a furan ring, a hydroxy group, and an ester functional group

Scientific Research Applications

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for “ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate” is not available, it’s important to note that even food-grade flavorings, which are assessed and permitted for oral use, may not be safe for inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols, or other nucleophiles

Major Products Formed

    Oxidation: Formation of a keto ester

    Reduction: Formation of a diol or hydroxy ester

    Substitution: Formation of amides or different esters

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-furyl)propionate: Similar structure with a furan ring and ester group but differs in the position of the functional groups.

    Ethyl 2-cyano-3-(2-furyl)acrylate: Contains a furan ring and ester group but has a cyano group and different double bond configuration.

Uniqueness

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate is unique due to its specific combination of functional groups and double bond configuration, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl (Z)-4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSGTVHFSYKEH-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C(/C1=CC=CO1)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 3
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 4
Reactant of Route 4
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 5
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 6
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.